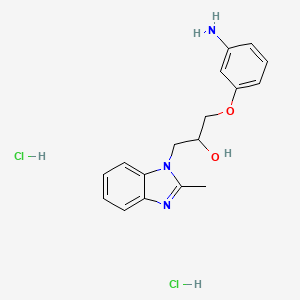
1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride
Overview
Description
1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol dihydrochloride (MBP) is a water-soluble, zwitterionic compound that has been widely used in scientific research due to its diverse biochemical and physiological effects. MBP is a highly stable compound that has been used in a range of applications, including cell culture, protein expression, and enzyme assays. MBP has also been used as a substrate in biochemical and pharmacological studies. MBP has been shown to have a wide range of effects, including inhibition of enzyme activity, inhibition of protein synthesis, and inhibition of cell growth.
Scientific Research Applications
1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride has been used in a wide range of scientific research applications, including cell culture, protein expression, and enzyme assays. This compound has also been used as a substrate in biochemical and pharmacological studies. In cell culture, this compound has been used to study the effects of drugs on cell growth and proliferation, as well as to study the effects of drugs on cell metabolism. This compound has also been used to study the effects of drugs on protein expression and enzyme activities. In protein expression studies, this compound has been used to study the effects of drugs on protein expression and enzyme activities. In enzyme assays, this compound has been used to study the effects of drugs on enzyme activity.
Mechanism of Action
The mechanism of action of 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride is not fully understood, but it is believed to involve the inhibition of enzyme activity, inhibition of protein synthesis, and inhibition of cell growth. This compound has been shown to inhibit the activity of enzymes involved in cell metabolism, including glycolysis, the citric acid cycle, and the pentose phosphate pathway. This compound has also been shown to inhibit the activity of proteins involved in cell division, including cyclin-dependent kinases and cyclin-dependent kinase inhibitors. In addition, this compound has been shown to inhibit the activity of proteins involved in protein synthesis, including ribosomal proteins and translation initiation factors.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on biochemical and physiological processes. In vitro, this compound has been shown to inhibit the activity of enzymes involved in cell metabolism, including glycolysis, the citric acid cycle, and the pentose phosphate pathway. This compound has also been shown to inhibit the activity of proteins involved in cell division, including cyclin-dependent kinases and cyclin-dependent kinase inhibitors. In addition, this compound has been shown to inhibit the activity of proteins involved in protein synthesis, including ribosomal proteins and translation initiation factors. In vivo, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. This compound has also been shown to inhibit the activity of proteins involved in cell division, including cyclin-dependent kinases and cyclin-dependent kinase inhibitors.
Advantages and Limitations for Lab Experiments
1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-YL)-propan-2-OL dihydrochloride has several advantages for use in laboratory experiments. This compound is a highly stable compound that is water-soluble and has a wide range of effects on biochemical and physiological processes. This compound is also relatively inexpensive
properties
IUPAC Name |
1-(3-aminophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2.2ClH/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-22-15-6-4-5-13(18)9-15;;/h2-9,14,21H,10-11,18H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNBJTFPWARIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC(=C3)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



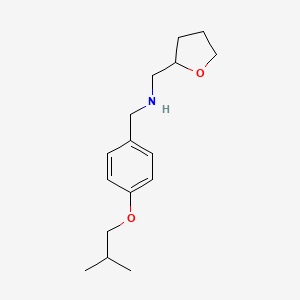
![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)
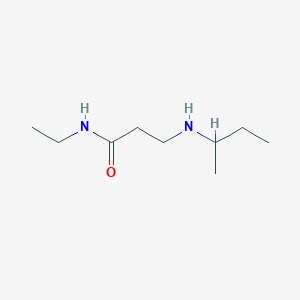

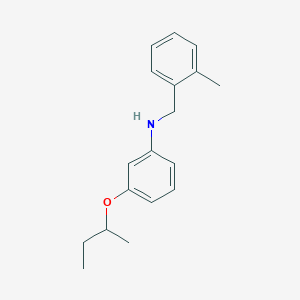
![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)
![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)

![N-[2-(4-Isopropylphenoxy)propyl]-3-methoxyaniline](/img/structure/B1389122.png)
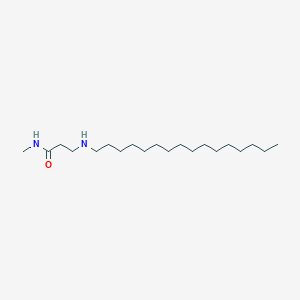
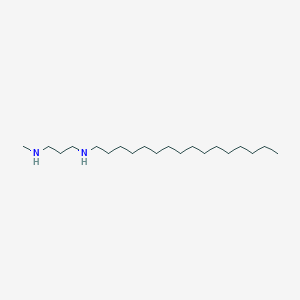
![N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine](/img/structure/B1389125.png)
![N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389127.png)
![5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine](/img/structure/B1389129.png)